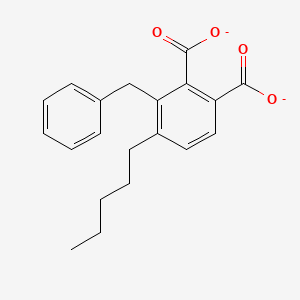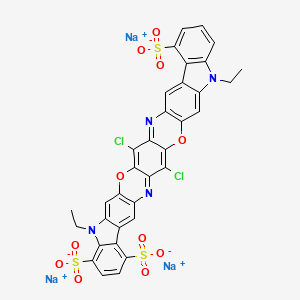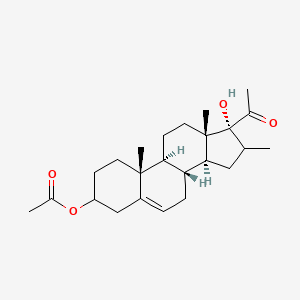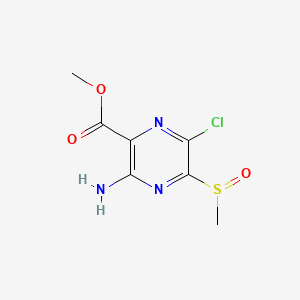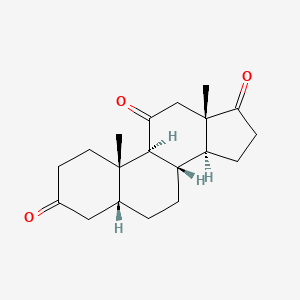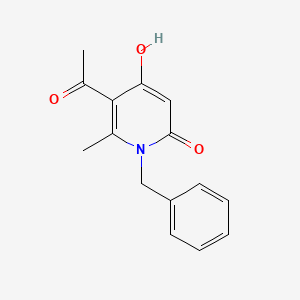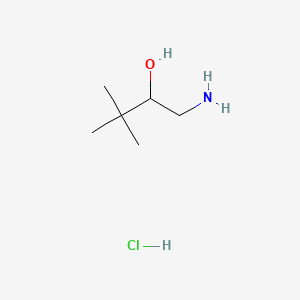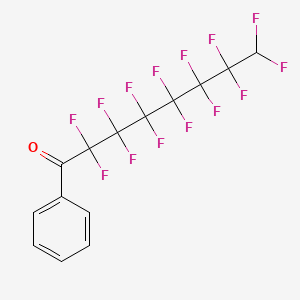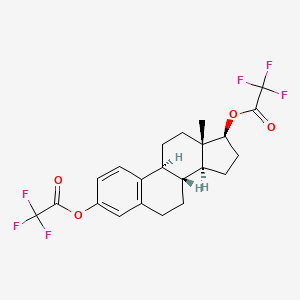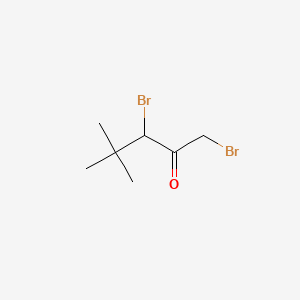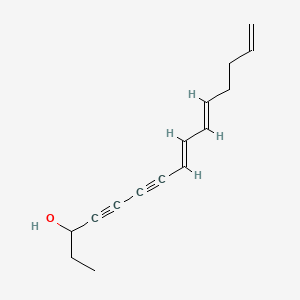
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol is a polyunsaturated alcohol with a unique structure characterized by multiple double and triple bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol typically involves multi-step organic reactions. One common method includes the use of halogenated intermediates and palladium-catalyzed coupling reactions. For instance, starting from a halogenated precursor, the compound can be synthesized through a series of coupling reactions, deprotection steps, and purification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alkenes .
Applications De Recherche Scientifique
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism by which (8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB and MAPK .
Comparaison Avec Des Composés Similaires
Similar Compounds
(8E,10E)-dodecadien-1-ol: A compound with a similar structure but shorter carbon chain, used as a pheromone in pest control.
(8E,10E,12Z)-octadecatrienoic acid: A polyunsaturated fatty acid with similar double bond configuration but different functional groups.
Uniqueness
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol is unique due to its combination of double and triple bonds, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields .
Propriétés
Numéro CAS |
13028-53-0 |
|---|---|
Formule moléculaire |
C15H18O |
Poids moléculaire |
214.308 |
Nom IUPAC |
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol |
InChI |
InChI=1S/C15H18O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h3,7-10,15-16H,1,4-6H2,2H3/b8-7+,10-9+ |
Clé InChI |
PPECZXSSUPUVQR-XBLVEGMJSA-N |
SMILES |
CCC(C#CC#CC=CC=CCCC=C)O |
Synonymes |
(8E,10E)-8,10,14-Pentadecatriene-4,6-diyn-3-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


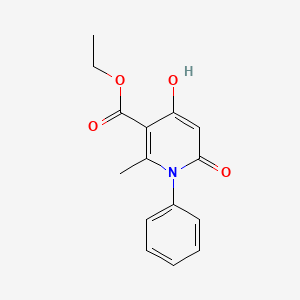
![Disodium dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-diyl disulfate](/img/structure/B576413.png)
